molecular formula C22H26O6 B1669858 DBB-7373 CAS No. 36287-37-3

DBB-7373

Cat. No.: B1669858
CAS No.: 36287-37-3
M. Wt: 386.4 g/mol
InChI Key: SPBNPRXRUYBFDV-OKILXGFUSA-N
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Description

DBB-7373 is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBB-7373 typically involves multi-step organic reactions. One common method includes the use of aldol condensation reactions followed by selective reduction and oxidation steps to achieve the desired stereochemistry and functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

DBB-7373 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

DBB-7373 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of DBB-7373 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-1-benzopyran-3-ol
  • (2R,3S,4R)-2,2’-Bis(3,4-dimethoxyphenyl)-3’,7,7’,8,8’-pentamethoxy-4’-oxo-3,4-dihydro-2H,4’H-4,5’-bichromen-3-yl acetate

Uniqueness

What sets DBB-7373 apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

36287-37-3

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(2R,3S)-1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane-1,4-dione

InChI

InChI=1S/C22H26O6/c1-13(21(23)15-7-9-17(25-3)19(11-15)27-5)14(2)22(24)16-8-10-18(26-4)20(12-16)28-6/h7-14H,1-6H3/t13-,14+

InChI Key

SPBNPRXRUYBFDV-OKILXGFUSA-N

Isomeric SMILES

C[C@H]([C@H](C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC

SMILES

CC(C(C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C(C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DBB-7373;  DBB 7373;  DBB7373;  meso-2,3-Bis(3,4-dimethoxybenzoyl)butane.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 ml of liquid NH3 and 100 mg FeCl3, 1 g of sodium was added and stirred for 1 hr at -40° C. To that 7.7 g of 3,4-dimethoxypropiophenone was added and stirred for 1/2 hr. Eleven g of α-bromo-3,4-dimethoxypropiophenone was then added and stirring continued for 11/2 hrs. At this point, 11 g of ammonium chloride and 200 ml of methylene chloride was added and the temperature allowed to rise to room temperature. Filtration, evaporation and crystalization of the residue from methanol gave 14.5 g of racemic-2,3-bis(3,4-dimethoxybenzoyl)butane as a white solid. NMR (CDCl3) δ1.32(6H, d, J=7Hz), 3.92 and 3.94 (6H each, s, OCH3, 6.8-7.8 (6H, ArH); m.p. 141°-142° C.
[Compound]
Name
liquid
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
α-bromo-3,4-dimethoxypropiophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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